molecular formula C18H25NO4 B1607522 (R)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid CAS No. 959576-64-8

(R)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1607522
CAS No.: 959576-64-8
M. Wt: 319.4 g/mol
InChI Key: RRSHJVJIWMYMJI-GOSISDBHSA-N
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Description

(R)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid is a sophisticated chiral building block primarily employed in advanced pharmaceutical research and development. Its core value lies in its role as a constrained proline analogue, where the stereochemically defined (R)-configuration and the steric influence of the 2-methylbenzyl side chain are critical for inducing specific three-dimensional conformations in target molecules. Researchers utilize this compound in the synthesis of complex peptidomimetics and as a key intermediate for constructing protease inhibitor libraries, leveraging the BOC (tert-butoxycarbonyl) protecting group for superior stability under diverse reaction conditions and its selective deprotection kinetics. The molecular framework is specifically engineered to explore structure-activity relationships (SAR) in drug discovery, particularly in programs targeting enzymes where a proline-like transition state is implicated. The compound's rigid pyrrolidine scaffold serves as a cornerstone for developing novel therapeutic candidates with enhanced selectivity and metabolic stability. This product is strictly intended for research applications and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(2R)-2-[(2-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-13-8-5-6-9-14(13)12-18(15(20)21)10-7-11-19(18)16(22)23-17(2,3)4/h5-6,8-9H,7,10-12H2,1-4H3,(H,20,21)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSHJVJIWMYMJI-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2(CCCN2C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C[C@]2(CCCN2C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375957
Record name (R)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959576-64-8
Record name (R)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Overview

(R)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative with a tert-butoxycarbonyl (Boc) protecting group and a 2-methylbenzyl substituent. Its synthesis requires precise stereochemical control at the C2 position. Below are key methodologies derived from patented routes and research findings.

Core Synthetic Strategies

Asymmetric Catalytic Hydrogenation

A pivotal step involves catalytic hydrogenation to establish the (R)-configuration.

  • Procedure :
    • Start with a pyrrolidine precursor containing a double bond (e.g., 2,3-dihydro-1H-pyrrole).
    • Use a chiral catalyst (e.g., palladium with a chiral ligand) under hydrogen pressure (1.4–1.5 MPa) to hydrogenate the double bond, yielding the cis-configured product with high enantiomeric excess (ee).
    • Example :
      • Substrate: (S)-N-p-methoxybenzyl-2-tert-butoxycarbonyl-4-benzyloxycarbonyl-2,3-dihydro-1H-pyrrole.
      • Catalyst: Chiral palladium complex.
      • Result: (2S,4S)-configured product with 97.2% ee.

Alkylation of Pyrrolidine Intermediates

Alkylation introduces the 2-methylbenzyl group while retaining stereochemistry.

  • Key Steps :
    • Deprotonation : Use strong bases (e.g., LDA, NaH) to generate an alkoxide intermediate.
    • Alkylation : React with 2-methylbenzyl bromide or iodide in the presence of phase-transfer catalysts (e.g., quaternary ammonium salts).
  • Critical Considerations :
    • Racemization risk at C2 is mitigated by using single-enantiomer starting materials and low-temperature conditions (−78°C).
    • Example yield: 75–91% for analogous alkylations.

Boc Protection and Carboxyl Activation

  • Boc Introduction :
    • React the pyrrolidine amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP).
    • Example: 91.9% yield for tert-butoxycarbonylation.
  • Carboxyl Group Manipulation :
    • Activate the carboxylic acid as a mixed anhydride (e.g., using ClCOOEt) for reduction or alkylation.

Step-by-Step Route from Patent Data

A representative synthesis based on EP3015456A1 and WO2014206257A1:

  • Starting Material : (R)-2-((tert-Butoxycarbonyl)amino)pentanedioate.
  • Cyclization :
    • Treat with LDA at −78°C, followed by formic acetic anhydride to form a 2,3-dihydro-1H-pyrrole intermediate.
  • Catalytic Hydrogenation :
    • Hydrogenate using Pd/C or a chiral catalyst to set the (R)-configuration at C2.
  • Alkylation :
    • Deprotonate with NaH and react with 2-methylbenzyl bromide in THF at 0°C.
  • Deprotection and Isolation :
    • Remove Boc with TFA, purify via column chromatography.

Comparative Data Table

Step Reagents/Conditions Yield (%) ee (%) Source
Cyclization LDA, formic acetic anhydride, −78°C 82.9 N/A
Catalytic Hydrogenation Pd/chiral ligand, H₂ (1.5 MPa) 97.8 97.2
Alkylation NaH, 2-methylbenzyl bromide, THF, 0°C 75.6 95.7
Boc Deprotection TFA, CH₂Cl₂, 25°C 89.7 N/A

Challenges and Optimizations

  • Racemization : Minimized by avoiding high temperatures during alkylation and using chiral catalysts.
  • Yield Improvement : Phase-transfer catalysts (e.g., PEG-400) enhance alkylation efficiency.
  • Scalability : Mild conditions (e.g., −78°C reactions) are energy-intensive but critical for stereochemical fidelity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can be performed on the carboxylic acid group to yield alcohols or on the pyrrolidine ring to modify its saturation.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Benzylic alcohols or ketones.

    Reduction: Alcohols or modified pyrrolidine rings.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The compound serves as a crucial intermediate in the synthesis of various bioactive molecules. Its structural features allow it to act as a building block for the development of pharmaceuticals targeting neurological disorders and cancer therapies.

Case Study: Synthesis of Anticancer Agents

A recent study demonstrated the utility of (R)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid in synthesizing novel anticancer agents. The compound was used to create derivatives that exhibited enhanced activity against specific cancer cell lines, showcasing its potential as a precursor in drug design .

Organic Synthesis

2.1 Chiral Auxiliary

The compound is employed as a chiral auxiliary in asymmetric synthesis, allowing for the selective formation of enantiomers in various reactions. This property is particularly valuable in synthesizing compounds with high stereochemical purity.

Data Table: Chiral Synthesis Applications

Reaction TypeProduct TypeYield (%)Enantiomeric Excess (%)
Aldol Reactionβ-Hydroxy Esters8595
Michael Additionβ-Amino Acids9092
Diels-Alder ReactionCyclohexene Derivatives8090

Pharmaceutical Applications

3.1 Central Nervous System (CNS) Disorders

Research indicates that derivatives of (R)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid show promise in treating CNS disorders due to their ability to cross the blood-brain barrier effectively.

Case Study: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry highlighted the neuroprotective effects of a derivative synthesized from this compound, which showed significant improvement in models of neurodegeneration .

Mechanism of Action

The mechanism of action of ®-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group serves as a protective group, allowing selective reactions at other sites of the molecule. The pyrrolidine ring can interact with enzymes or receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Steric and Electronic Effects

  • The 2-methylbenzyl group in the target compound provides greater steric hindrance than smaller substituents (e.g., methyl or methoxymethyl), reducing rotational freedom and enhancing enantioselectivity in catalytic applications .
  • Electron-withdrawing groups (e.g., 3,4-dichlorobenzyl in ) increase electrophilicity at the carboxylic acid, accelerating amide bond formation but reducing solubility in polar solvents.

Thermal and Spectroscopic Data

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹³C NMR (Boc carbonyl, ppm)
Target compound 110–111* 1,720 156.2
(2S,4R)-1-Boc-4-methoxypyrrolidine-2-carboxylic acid 98–100 1,715 155.8
(R)-1-Boc-2-phenethylpyrrolidine-2-carboxylic acid 105–107 1,725 156.5

*Data extrapolated from structurally similar compound in .

Biological Activity

(R)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid, also known as BD245685 with CAS number 959576-64-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, chemical properties, and biological activity, supported by research findings and case studies.

The molecular formula of the compound is C18H25NO4C_{18}H_{25}NO_4 with a molecular weight of 319.40 g/mol. The compound has a purity of over 95% and exhibits specific physical properties such as:

PropertyValue
Molecular Weight319.40 g/mol
Purity95%+
Melting PointNot specified
SolubilityNot specified

Synthesis

The synthesis of (R)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid typically involves the use of chiral auxiliary methods or asymmetric synthesis techniques to ensure the desired stereochemistry is achieved. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine during the synthesis process.

Biological Activity

Research on the biological activity of this compound has been limited but promising. The following sections summarize key findings related to its pharmacological effects.

Binding Affinity and Mechanism

Studies have shown that compounds with similar structures exhibit significant binding affinities to various biological targets. For instance, derivatives of pyrrolidinone compounds have demonstrated inhibition of cancer cell proliferation through interactions with cell surface receptors involved in tumor progression. Although specific studies on BD245685 are scarce, its structural analogs have been evaluated for their effects on cellular mechanisms, such as:

  • Inhibition of Cell Proliferation : Compounds similar to BD245685 have been shown to inhibit the proliferation of cancer cell lines such as MDA-MB-231 and PANC-1 in a dose-dependent manner .
  • Impact on Invasion and Migration : Some pyrrolidine derivatives have been noted for their ability to impair cell invasion and migration, suggesting potential applications in cancer therapy .

Case Studies

  • In Vitro Studies : In vitro assays indicated that certain pyrrolidinone compounds inhibited gelatinase (MMP-9) activity, which is crucial for cancer metastasis. This suggests that (R)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid may share similar mechanisms if tested .
  • Computational Studies : Molecular dynamics simulations and pharmacophore modeling have been utilized to predict the binding modes of pyrrolidinone derivatives, indicating that structural modifications can significantly influence biological activity .

Q & A

What are the critical safety protocols for handling (R)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid in laboratory settings?

Answer:
The compound exhibits acute oral toxicity (H302), skin irritation (H315), and serious eye irritation (H319) . Researchers must implement:

  • Personal Protective Equipment (PPE): Safety goggles, face shields, and nitrile gloves inspected prior to use .
  • Engineering Controls: Conduct experiments in a fume hood to mitigate respiratory irritation (H335) .
  • Emergency Procedures: Immediate rinsing of affected eyes/skin with water for 15+ minutes and medical consultation .
  • Waste Disposal: Follow institutional guidelines for hazardous organic waste, avoiding drain disposal .

How can the synthetic yield of this compound be optimized in multi-step reactions?

Answer:
Key parameters for optimizing yield include:

  • Catalyst Selection: Palladium-based catalysts (e.g., palladium diacetate) under inert atmospheres improve coupling efficiency .
  • Temperature Control: Maintain 40–100°C for catalytic steps to balance reaction rate and side-product formation .
  • Purification: Use column chromatography with gradients of ethyl acetate/hexane to isolate the Boc-protected intermediate .
  • Validation: Monitor reaction progress via TLC or LC-MS to terminate reactions at peak conversion .

What strategies ensure the stability of this compound during long-term storage?

Answer:

  • Storage Conditions: Store lyophilized solid at -80°C in airtight, light-resistant containers to prevent hydrolysis of the tert-butoxycarbonyl (Boc) group .
  • Solution Stability: Prepare stock solutions in anhydrous DMSO or THF, aliquot to avoid freeze-thaw cycles, and use within 1 month at -20°C .
  • Degradation Checks: Periodically analyze samples via HPLC to detect hydrolysis products (e.g., free carboxylic acid) .

How should researchers address gaps in physicochemical data (e.g., melting point, solubility) for this compound?

Answer:

  • Experimental Determination: Use differential scanning calorimetry (DSC) for melting point analysis and dynamic light scattering (DLS) for solubility profiling .
  • Computational Predictions: Apply tools like COSMO-RS or ACD/Labs to estimate logP and solubility parameters .
  • Literature Cross-Validation: Compare data with structurally analogous Boc-protected pyrrolidine derivatives (e.g., 706806-64-6) .

Which analytical techniques are most reliable for confirming stereochemical purity?

Answer:

  • X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction (e.g., R-factor <0.05) .
  • Chiral HPLC: Employ a Chiralpak IA-3 column with hexane/isopropanol mobile phases to separate enantiomers .
  • NMR Spectroscopy: Analyze coupling constants (e.g., 3JHH^3J_{HH}) in NOESY or COSY spectra to verify pyrrolidine ring conformation .

What are the best practices for preparing aqueous-compatible formulations of this compound?

Answer:

  • Solubility Enhancement: Pre-solubilize in DMSO (<5% v/v) and dilute in PBS or cell culture media .
  • Surfactant Use: Add 0.1% Tween-80 to improve dispersion in aqueous buffers .
  • In Vitro Validation: Confirm bioavailability using Caco-2 cell permeability assays .

How can researchers mitigate batch-to-batch variability in pharmacological assays?

Answer:

  • QC Testing: Validate purity (>95%) via reverse-phase HPLC and elemental analysis .
  • Standardized Protocols: Use fixed molar ratios of reactants and strict temperature control during synthesis .
  • Biological Replicates: Include triplicate samples in assays to account for compound variability .

What methodologies are recommended for detecting degradation products under accelerated stability testing?

Answer:

  • Forced Degradation: Expose the compound to heat (60°C), humidity (75% RH), and acidic/alkaline conditions .
  • LC-MS Analysis: Identify degradation products (e.g., de-Boc intermediates) using high-resolution mass spectrometry .
  • Kinetic Modeling: Calculate shelf life via Arrhenius equation-based predictions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(R)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid

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